4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide
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Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its complex structure includes a thiazole ring, a pyrrole moiety, and a unique trimethyl-substituted benzo[c][1,2,5]thiadiazole component. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C18H19N5O3S2 with a molecular weight of 417.5 g/mol. The presence of multiple functional groups such as carboxamide and heterocyclic rings enhances its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H19N5O3S2 |
Molecular Weight | 417.5 g/mol |
CAS Number | 2034243-31-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Inhibition of Enzymatic Activity : The compound's structural features suggest potential interactions with enzymes involved in lipid metabolism and inflammation pathways. For instance, studies have indicated that similar compounds can inhibit stearoyl-CoA desaturase, which plays a crucial role in fatty acid metabolism and obesity-related diseases.
- Antimicrobial Properties : Heterocycles like thiazoles and pyrroles are known for their antimicrobial activities. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes .
Biological Activity Studies
Recent investigations into the biological activity of this compound have yielded promising results:
- Anticancer Activity : In vitro studies have shown that derivatives of thiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in models of neuroinflammation. It demonstrated the ability to reduce nitric oxide production and inhibit pro-inflammatory cytokines in activated microglia cells, suggesting potential use in neurodegenerative disorders .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that those containing thiazole and pyrrole rings showed varied biological activities ranging from antimicrobial to anti-inflammatory effects.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Pyrrole and thiazole rings | Antimicrobial |
Compound B | Thiazole and pyrazole | Anti-inflammatory |
Compound C | Similar heterocyclic structure | Anticancer |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Neuroprotection : A study involving a derivative similar to our compound showed significant neuroprotective effects against LPS-induced inflammation in microglial cells. This study indicated that the compound could modulate NF-kB signaling pathways, leading to reduced neuroinflammation .
- Antimicrobial Testing : In another study, compounds with thiazole structures were tested against various bacterial strains, showcasing effective inhibition rates comparable to established antibiotics .
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-11-9-14-15(22(4)28(25,26)21(14)3)10-13(11)20-17(24)16-12(2)19-18(27-16)23-7-5-6-8-23/h5-10H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYMOPAGUNUWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(N=C(S3)N4C=CC=C4)C)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.